

Spectroscopic Profile of 3-Pentylaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Pentylaniline

Cat. No.: B3145403

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Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-pentylaniline**, a valuable intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental spectra for **3-pentylaniline** in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development to aid in the characterization and identification of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-pentylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **3-Pentylaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3350	Medium, Doublet	N-H stretch (asymmetric and symmetric)
3050 - 3000	Medium	Aromatic C-H stretch
2955 - 2850	Strong	Aliphatic C-H stretch
1620 - 1580	Strong	C=C aromatic ring stretch
1500 - 1450	Medium	C=C aromatic ring stretch
1300 - 1250	Medium	C-N stretch
800 - 700	Strong	Aromatic C-H out-of-plane bend (m-substitution)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **3-Pentylaniline**

m/z	Predicted Fragment Ion
163	[M] ⁺ (Molecular Ion)
106	[M - C ₄ H ₉] ⁺ (Benzylic cleavage)
93	[C ₆ H ₅ NH ₂] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a liquid aromatic amine like **3-pentylaniline**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-pentylaniline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to the sample.
 - Acquire a one-pulse ^1H spectrum with a 90° pulse angle.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range (e.g., 0-160 ppm).
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation: As **3-pentylaniline** is a liquid, a neat sample can be analyzed. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][2][3][4]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample holder with the prepared salt plates in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm^{-1}).

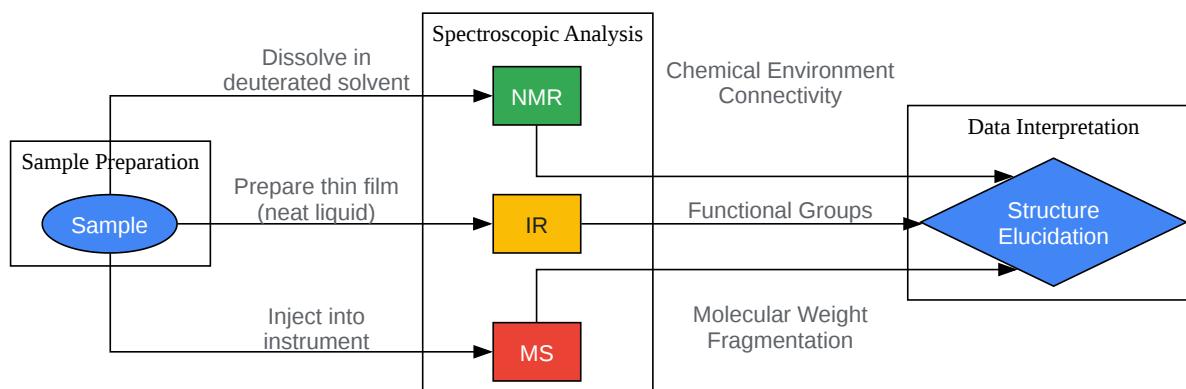
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the **3-pentylaniline** sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: Utilize Electron Impact (EI) ionization. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.[5]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

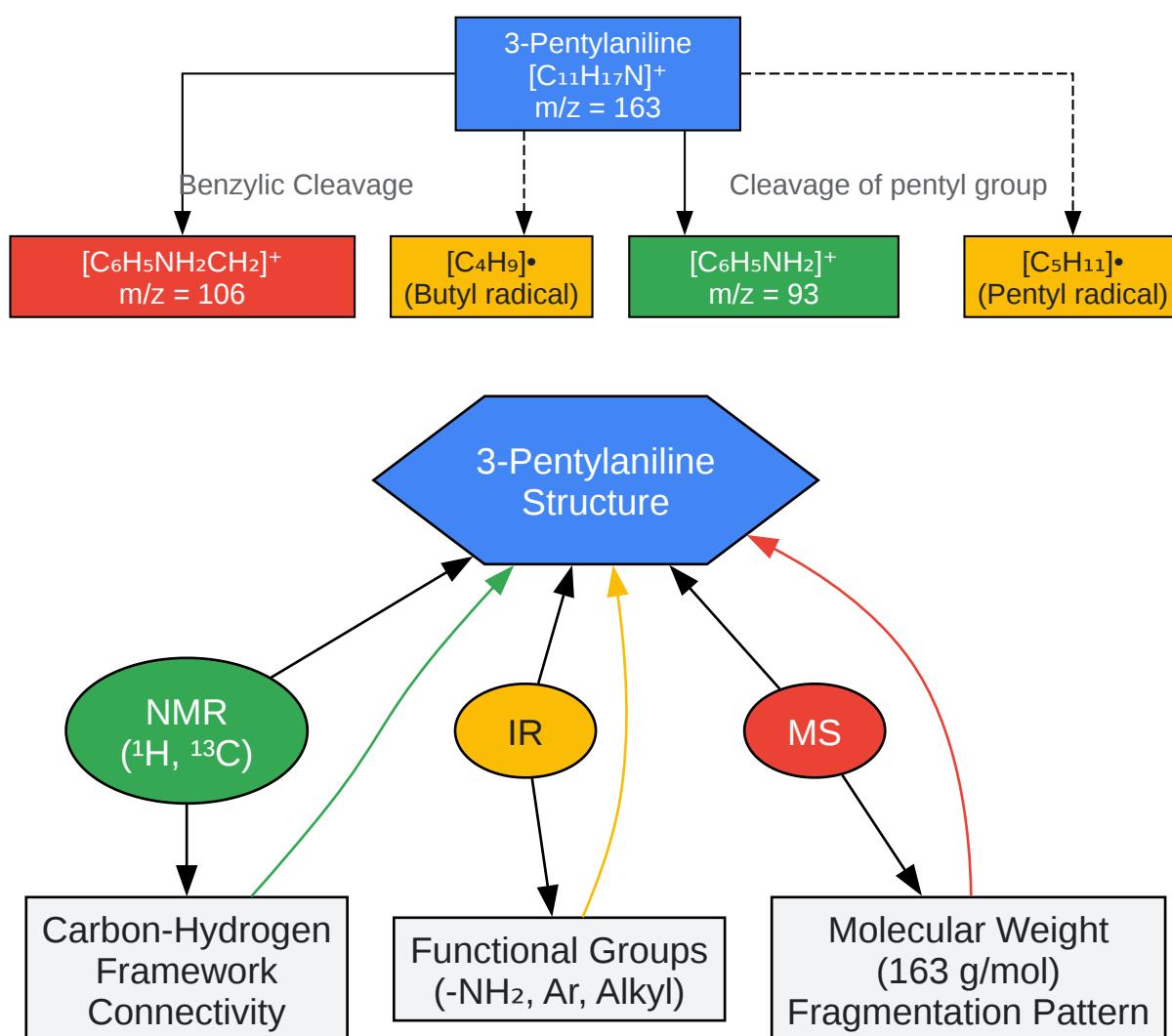
Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis of an organic compound.

Predicted Mass Spectrometry Fragmentation of 3-Pentylaniline



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